6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzyl group, a butylsulfanyl group, and a phenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-phenyl-2,5-dimethylpyrazole with benzyl bromide and butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butylsulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones: Known for their antinociceptive activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Nitroazolo[1,5-a]pyrimidines: Investigated for their antiviral properties.
Uniqueness
6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, butylsulfanyl, and phenyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C25H27N3S |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
6-benzyl-7-butylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H27N3S/c1-4-5-16-29-25-22(17-20-12-8-6-9-13-20)18(2)26-24-23(19(3)27-28(24)25)21-14-10-7-11-15-21/h6-15H,4-5,16-17H2,1-3H3 |
InChI Key |
GPUMIKSUOVWBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=NC2=C(C(=NN21)C)C3=CC=CC=C3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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